2-[3-(Methoxymethyl)phenyl]pyridine
Description
2-[3-(Methoxymethyl)phenyl]pyridine is an aromatic heterocyclic compound featuring a pyridine core substituted at the 2-position with a phenyl ring bearing a methoxymethyl (-CH2OCH3) group at its 3-position.
Properties
IUPAC Name |
2-[3-(methoxymethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-10-11-5-4-6-12(9-11)13-7-2-3-8-14-13/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBXDBHQILTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-[3-(Methoxymethyl)phenyl]pyridine and Analogs
*Calculated based on molecular formula (C13H13NO2). †Inferred from and , using [3-(methoxymethyl)phenyl]boronic acid. ‡Indirectly inferred from structurally related compounds in –4.
Structural and Electronic Differences
- Imidazo[1,2-a]pyridine derivatives (e.g., cpd S2) exhibit enhanced π-π stacking and hydrogen-bonding capacity due to the additional nitrogen atom, which may improve affinity for targets like constitutive androstane receptor (CAR) .
Substituent Effects :
- The methoxymethyl group provides moderate hydrophilicity compared to trifluoromethyl () or chloro substituents (), balancing lipophilicity for membrane permeability .
- Methylsulfanyl () and fluoroethyl groups () introduce distinct electronic and steric profiles, affecting metabolic stability and target engagement .
Pharmacological Implications
- SNAP-7941 analogs (): Demonstrated antagonism of melanin-concentrating hormone receptor 1 (MCHR1), a target for obesity and depression . The absence of an imidazole ring in 2-[3-(Methoxymethyl)phenyl]pyridine may reduce off-target effects but could also lower potency compared to fused-ring analogs.
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